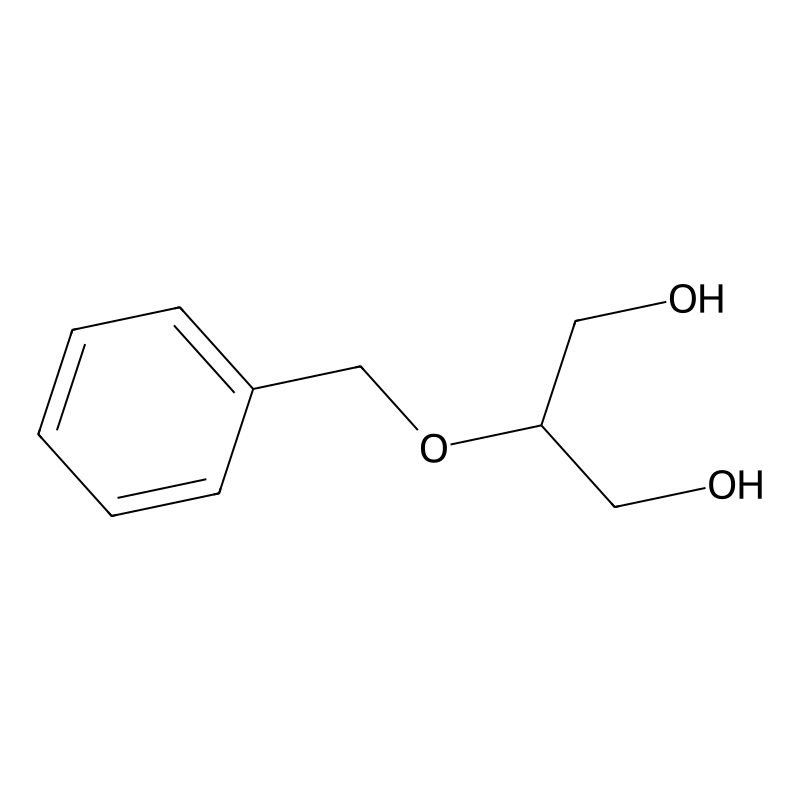

2-Benzyloxy-1,3-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

2-Benzyloxy-1,3-propanediol serves as a useful intermediate in the synthesis of various organic molecules. Studies have utilized it as a starting material for the preparation of chiral glycerol derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds [].

Enantioseparation:

The ability to separate enantiomers (mirror-image molecules) is crucial in various fields, including drug development. Research has explored the use of 2-Benzyloxy-1,3-propanediol, either in its racemic form (mixture of both enantiomers) or as a specific enantiomer, as a substrate for enantioseparation techniques. These techniques, like ligand exchange micellar electrokinetic chromatography, allow researchers to isolate and purify individual enantiomers [].

2-Benzyloxy-1,3-propanediol is an organic compound with the molecular formula and a molar mass of 182.22 g/mol. It is a colorless to off-white waxy solid with a melting point ranging from 38 to 40 °C and a boiling point of approximately 185-187 °C at reduced pressure. This compound is soluble in methanol and chloroform, albeit sparingly . The chemical structure features a benzyl ether group attached to the second carbon of a propane-1,3-diol backbone, making it a derivative of glycerol.

2-Benzyloxy-1,3-propanediol itself doesn't have a known biological mechanism of action. Its primary use is as a synthetic intermediate for the preparation of other molecules with desired biological activities.

While detailed safety information is limited, it's advisable to handle 2-Benzyloxy-1,3-propanediol with standard laboratory precautions due to its organic nature. Potential hazards include:

- Condensation Reactions: It can be synthesized through the condensation of benzyl alcohol with 1,3-propanediol .

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids under appropriate conditions.

The primary method for synthesizing 2-Benzyloxy-1,3-propanediol involves the following steps:

- Condensation Reaction: Combine 1,3-propanediol with benzyl alcohol in the presence of an acid catalyst.

- Purification: The resulting product can be purified through recrystallization or distillation to obtain the desired purity level .

2-Benzyloxy-1,3-propanediol has potential applications in:

- Pharmaceuticals: As a building block for synthesizing various medicinal compounds.

- Cosmetics: Due to its properties as an ether, it may be used in formulations requiring emulsification or stabilization.

- Research: Utilized in laboratory settings for synthesis and as a reagent in organic chemistry.

Several compounds share structural similarities with 2-Benzyloxy-1,3-propanediol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Glycerol (1,2,3-Propanetriol) | C₃H₈O₃ | A simple triol with three hydroxyl groups; widely used in pharmaceuticals and food products. |

| 2-(Benzyloxy)ethanol | C₉H₁₂O₂ | A simpler ether derivative; used as a solvent and reagent in organic synthesis. |

| (R)-(+)-3-Benzyloxy-1,2-propanediol | C₉H₁₂O₃ | An enantiomeric compound that exhibits different biological activity compared to its counterpart. |

Uniqueness: 2-Benzyloxy-1,3-propanediol is unique due to its specific arrangement of functional groups that may confer distinct chemical reactivity and potential biological properties not found in the simpler or more complex analogs listed above.

The pore architecture of heterogeneous catalysts plays a fundamental role in determining the selectivity profile of glycerol benzylation reactions [21] [23]. Research has demonstrated that catalyst pore size distribution significantly affects the formation of monoethers versus higher substituted products during etherification processes [21] [25].

Microporous versus Mesoporous Catalyst Performance

Studies examining trifluoromethanesulfonic acid supported on different porous materials revealed distinct selectivity patterns based on pore structure [21]. When γ-alumina, characterized by higher micropore content, was employed as the support, enhanced selectivity toward monoethers was observed compared to mesoporous MCM-41 catalysts [21]. The selectivity in monoethers achieved higher values on trifluoroacetic acid catalyst deposited on the support with higher micropore content [21].

Investigations into hierarchical porous catalysts have shown that pore accessibility significantly influences catalytic performance in glycerol transformations [23]. The enhanced accessibility to active sites in hierarchically structured materials provides improved catalytic performance compared to conventional microporous systems [23]. Research comparing microporous H-ZSM-5 with mesoporous Al-MCM-41 demonstrated that pore structure effects interact with acid properties to determine overall reaction selectivity [23].

Quantitative Pore Structure Effects

The relationship between pore characteristics and product distribution has been quantified through systematic studies [21] [25]. Analysis of catalyst porosity effects on glycerol etherification revealed that support pore size distribution of MCM-41, manifested by higher mesopore content, proved more favorable for diether and triether formation [21]. Conversely, γ-Al₂O₃ support with higher micropore content preferentially favored monoether formation [21].

| Catalyst Support | Pore Type | Primary Products | Selectivity Trend |

|---|---|---|---|

| γ-Al₂O₃ | Microporous | Monoethers | Higher monoether selectivity |

| MCM-41 | Mesoporous | Di- and triethers | Lower monoether selectivity |

The bimodal pore structure observed in certain MCM-41 supported catalysts has been attributed to structural modifications during catalyst preparation processes [21]. These textural properties, including large surface area and high pore volume with bimodal mesopore size distribution, indicate enhanced accessibility of catalytic sites [21].

Shape Selectivity Considerations

Molecular dimensions play a crucial role in determining product selectivity within microporous catalyst systems [37]. Shape selectivity effects have been verified through computational analysis of molecular dimensions for glycerol and its various ether products [37]. The confined environment within microporous zeolites restricts the formation of bulkier polysubstituted products, thereby enhancing selectivity toward monoether formation [37].

Solvent Polarity Effects on Product Distribution Profiles

Solvent polarity exerts profound influence on the distribution of products formed during glycerol benzylation processes [16] [17]. The selection of appropriate solvents with specific polarity characteristics can dramatically alter reaction pathways and product selectivity profiles.

Polarity-Dependent Reaction Performance

Research has established that solvent polarity directly affects reaction performance in glycerol-based synthetic transformations [16]. Increasing solvent polarity has been shown to enhance yields of specific products, likely due to improved solvation of charged intermediates and transition states [16]. The solubility of substrates in solvents depends on solvent polarity, which represents the main factor affecting reaction performance [16].

Studies utilizing glycerol-derived solvents with varying polarity properties have demonstrated significant variations in molecular interactions [17]. The molecular diversity of glycerol derivatives results in substantial variations of polarity properties, facilitating identification of optimal solvent systems for specific transformations [17]. Dielectric permittivities are generally lower when free hydroxyl groups are absent from the solvent structure, while introduction of fluorinated atoms increases polarity [17].

Quantitative Polarity Effects

Systematic investigation of polarity effects has revealed measurable relationships between solvent properties and product distribution [17]. Dipole moment values in glycerol-derived solvent families range from relatively high to very high, particularly in cases involving fluorinated substituents [17]. These high dielectric constant and dipole moment values influence the stabilization of polar intermediates during benzylation processes.

| Solvent Type | Dielectric Constant | Product Distribution Impact |

|---|---|---|

| Non-polar glycerol ethers | Low | Favors neutral intermediates |

| Polar glycerol derivatives | High | Stabilizes charged species |

| Fluorinated glycerol ethers | Very High | Enhanced polar transition states |

The correlation between solvent polarity parameters and product selectivity has been quantified through analysis of log P versus Reichardt's E_T values [17]. Glycerol-derived solvents demonstrate unusual combinations of solvation abilities, being simultaneously moderately hydrophobic yet highly polar [17]. This unique property profile makes them particularly suitable for benzylation reactions requiring specific solvation environments.

Mechanistic Implications

Solvent polarity effects on glycerol benzylation processes operate through multiple mechanistic pathways [16] [17]. The interaction between solvent molecules and reactive intermediates influences the relative stability of different transition states, thereby directing product formation toward specific isomers. Enhanced solvation of carbocationic intermediates in polar media can promote or inhibit certain reaction pathways depending on the specific transformation being studied.

Temperature-Dependent Reaction Pathway Modulation

Temperature represents a critical parameter controlling reaction pathway selection and product distribution in glycerol benzylation processes [18] [28] [29]. Systematic variation of reaction temperature enables modulation of competing reaction pathways and optimization of desired product formation.

Temperature Effects on Conversion and Selectivity

Comprehensive temperature studies have demonstrated that glycerol conversion and product selectivity exhibit distinct temperature dependencies [29] [30]. Research examining glycerol etherification with propylene at temperatures ranging from 70°C to 100°C revealed that conversion increased with temperature, though selectivity patterns varied significantly [29].

Analysis of temperature effects on glycerol conversion shows that the highest conversion was obtained at 100°C after 24 hours using Amberlyst-15 catalyst [29]. However, conversion increased only slightly from 80°C to 100°C when using other resin catalysts [29]. The relationship between temperature and product distribution demonstrates complex behavior depending on the specific catalytic system employed.

Quantitative Temperature-Selectivity Relationships

Detailed kinetic analysis has revealed specific temperature ranges optimal for different product formation pathways [31] [32]. Studies examining glycerol conversion at various temperatures showed that increasing reaction temperature from 60°C to 80°C enhanced selectivity to certain products from 51% to 72% [31]. Further temperature increases to 90°C resulted in decreased selectivity to 67%, indicating optimal temperature windows for specific transformations [31].

| Temperature (°C) | Glycerol Conversion (%) | Primary Product Selectivity (%) | Secondary Product Yield (%) |

|---|---|---|---|

| 60 | 100 | 51 | 18 |

| 70 | 94 | 65 | 15 |

| 80 | 100 | 72 | 10 |

| 90 | 92 | 67 | 8 |

The optimal temperature for maximum selectivity was determined to be 80°C, where the total yield of desired products reached 82% [31]. These findings demonstrate the critical importance of precise temperature control in achieving optimal product distributions.

Activation Energy and Kinetic Considerations

Temperature-dependent studies have enabled determination of activation energies for different reaction pathways [27] [32]. Kinetic modeling of glycerol etherification reactions has yielded apparent activation energies of approximately 18.84 kcal/mol for certain transformations [27]. These activation energy values provide insight into the relative ease of different reaction pathways and their temperature sensitivities.

Research examining reaction rate constants at different temperatures has established that reaction pathways exhibit varying temperature dependencies [32]. The pre-exponential factors and activation energies obtained from kinetic analysis demonstrate accuracy levels with correlation coefficients greater than 0.989 [32]. This quantitative understanding enables predictive modeling of reaction outcomes under different temperature conditions.

Mechanistic Temperature Effects

Temperature influences multiple aspects of glycerol benzylation mechanisms [18] [28]. At moderate temperatures (350-400°C), both carbon-carbon and carbon-oxygen bond cleavages can occur simultaneously due to comparable activation barriers [28]. The key challenge in achieving selective transformations involves breaking carbon-oxygen bonds while maintaining carbon-carbon bond integrity [28].